(2Z)-1-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one
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Overview
Description
(Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a 4-(difluoromethoxy)phenyl group, connected by a propenone linkage. The presence of multiple halogen atoms and functional groups makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2-chloro-6-fluorobenzyl piperazine intermediate. This can be achieved by reacting 2-chloro-6-fluorobenzyl chloride with piperazine under basic conditions. The resulting intermediate is then coupled with 4-(difluoromethoxy)benzaldehyde in the presence of a base to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable for understanding biochemical processes.
Medicine
In medicine, (Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE may have potential as a therapeutic agent. Its structural features suggest it could be explored for activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE involves its interaction with molecular targets, such as enzymes and receptors. The compound’s halogen atoms and functional groups enable it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzyl alcohol: A simpler compound with similar halogenation but lacking the piperazine and propenone moieties.
4-(Difluoromethoxy)benzaldehyde: Shares the difluoromethoxyphenyl group but lacks the piperazine and propenone linkages.
2-Chloro-6-fluorobenzamide: Contains the 2-chloro-6-fluorobenzyl group but differs in the functional groups attached.
Uniqueness
(Z)-1-[4-(2-CHLORO-6-FLUOROBENZYL)PIPERAZINO]-3-[4-(DIFLUOROMETHOXY)PHENYL]-2-PROPEN-1-ONE is unique due to its combination of halogenated aromatic rings, piperazine, and propenone linkages. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H20ClF3N2O2 |
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Molecular Weight |
424.8 g/mol |
IUPAC Name |
(Z)-1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C21H20ClF3N2O2/c22-18-2-1-3-19(23)17(18)14-26-10-12-27(13-11-26)20(28)9-6-15-4-7-16(8-5-15)29-21(24)25/h1-9,21H,10-14H2/b9-6- |
InChI Key |
JYWDQDYVZJINNW-TWGQIWQCSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)/C=C\C3=CC=C(C=C3)OC(F)F |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)C=CC3=CC=C(C=C3)OC(F)F |
Origin of Product |
United States |
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